molecular formula C10H10N2O2 B151521 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 3415-35-8

4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No. B151521
CAS RN: 3415-35-8
M. Wt: 190.2 g/mol
InChI Key: ZVHUQIMPAVOVTR-UHFFFAOYSA-N
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Description

4-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a derivative of the 1,4-benzodiazepine class of compounds, which are known for their significance in medicinal chemistry due to their therapeutic properties, particularly as anxiolytics, sedatives, and muscle relaxants .

Synthesis Analysis

The synthesis of 1,4-benzodiazepine-2,5-diones has been approached through various methods. One method involves starting from N-carbamoylmethylanthranilic acids and achieving ring closure when the amino groups are substituted with electron-withdrawing groups . Another approach utilizes polymer-supported amino acids and o-nitrobenzoic acids or protected anthranilic acids, which allows for the cyclization of the aminoamide intermediate with concomitant release from the support, yielding high purity products . Additionally, the use of methyl malonylchloride as a key reagent and intramolecular nucleophilic substitution has been employed for the synthesis of derivatives with a carboxy group at the 3-position .

Molecular Structure Analysis

The molecular structure of 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is characterized by the presence of a benzodiazepine core, which can be functionalized at various positions to alter its properties. The synthesis of enantiopure benzodiazepines with quaternary stereogenic centers is rare but has been achieved by installing a di(p-anisyl)methyl group at N1 and performing a deprotonation/trapping protocol .

Chemical Reactions Analysis

Chemical reactions involving 1,4-benzodiazepine-2,5-diones include the novel ring contraction rearrangement observed during the synthesis, where a 1-nitroso-1H-1,4-benzodiazepine-3,5(2H,4H)-dione rearranges to a 3H-quinazoline-4-one . Enantioselective reactions have been demonstrated to be highly selective, providing a pathway to synthesize quaternary benzodiazepines with diverse N1 functionality . The reductive alkylation of resin-bound primary amine followed by intramolecular cyclization has also been used to synthesize 4,5-dihydro-1H-1,4-benzodiazepine-2,3-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione derivatives are influenced by their molecular structure and the substituents present. The introduction of electron-withdrawing groups and steric hindrance around the benzodiazepine core can affect the compound's reactivity, stability, and solubility. The solid-phase synthesis approach has been shown to be a versatile method for preparing these compounds with high purity, which is essential for their potential use in medicinal chemistry .

properties

IUPAC Name

4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-6-9(13)11-8-5-3-2-4-7(8)10(12)14/h2-5H,6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHUQIMPAVOVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395576
Record name 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666010
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

CAS RN

3415-35-8
Record name 3,4-Dihydro-4-methyl-1H-1,4-benzodiazepine-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3415-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Jiang, Z Hu, H Boucetta, J Liu, M Song… - … of Pharmaceutical and …, 2022 - Elsevier
Flumazenil is an imidazobenzodiazepine derivative that antagonizes the actions of benzodiazepines. The degradation pathway elucidation plays an important role in the drug quality …
Number of citations: 3 www.sciencedirect.com

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